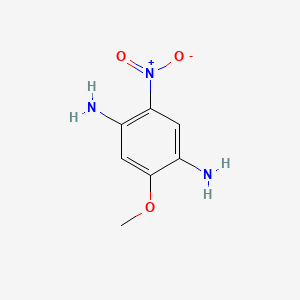

3,4,5-Trihydroxycinnamic acid

Vue d'ensemble

Description

3,4,5-Trihydroxycinnamic acid (THCA) is a phenolic compound found in the bark of Betula pubescens . It has been shown to have anti-inflammatory activity and antioxidant properties . It also has been shown to inhibit the production of TNF-α . It is an excellent inhibitor of lipid absorption and accumulation, with anti-obesity properties . It is a pancreatic lipase inhibitor, with an EC50 of approximately 0.9 μM .

Synthesis Analysis

The catalytic activity of 4-Hydroxyphenylacetate 3-hydroxylases (HPAHs) of the two-component flavin-dependent monooxygenase family are attractive enzymes that possess the catalytic potential to synthesize valuable ortho-diphenol compounds from simple monophenol compounds . In a study, it was found that after p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .Chemical Reactions Analysis

In a study, it was found that 3,4,5-Trihydroxycinnamic acid increases heme-oxygenase-1 (HO-1) and decreases macrophage infiltration in LPS-induced septic kidney . After p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .Applications De Recherche Scientifique

Antioxidant and Biodegradability Studies

- Application Summary: 3,4,5-tHCA has been studied for its structural, anti-/pro-oxidant properties and biodegradability .

- Methods of Application: The antioxidant properties of the derivatives were examined using DPPH ● and HO ● radicals scavenging assays, ferric ion reducing antioxidant power (FRAP), cupric reducing antioxidant capacity (CUPRAC), inhibition of linoleic acid oxidation, as well as the biological antioxidant assay with Saccharomyces cerevisiae .

- Results: The study found that the number and position of hydroxyl group in the ring have an effect on the molecular structure of molecules .

Anti-inflammatory Effects on TNF‑α/IFN‑γ‑Stimulated HaCaT Cells

- Application Summary: 3,4,5-tHCA exhibits anti-inflammatory activity in acute or chronic inflammatory disorders, such as acute lung injury and asthma .

- Methods of Application: The study investigated the anti-inflammatory activity of 3,4,5-tHCA in a tumor necrosis factor‑α/interferon‑γ (TI) mixture‑stimulated human keratinocyte cell line .

- Results: The results of ELISA and reverse transcription‑quantitative PCR revealed that 3,4,5-tHCA reduced the secretion and mRNA expression levels of interleukin (IL)‑6; IL‑8; thymus and activation‑regulated chemokine; macrophage‑derived chemokine; regulated upon activation, normal T cell expressed and secreted; and monocyte chemoattractant protein‑1 in TI mixture‑stimulated HaCaT cells .

Inhibitory Effects on LPS-Induced Inflammatory Response

- Application Summary: 3,4,5-tHCA has been demonstrated to exert anti-inflammatory activities in LPS-induced RAW264.7 murine macrophage cells and in LPS-induced septic mice .

- Methods of Application: The study examined the effect of 3,4,5-tHCA on the inflammatory response in vascular endothelial cells .

- Results: The study found that 3,4,5-tHCA inhibits LPS-induced inflammatory response by increasing SIRT1 expression in human umbilical vein endothelial cells .

Targeting Vascular Leakage

- Application Summary: 3,4,5-tHCA has been studied for its potential in targeting vascular leakage, which could be a targeted treatment for sepsis .

- Methods of Application: The study examined the effect of 3,4,5-tHCA on the inflammatory response in human umbilical vein endothelial cells .

- Results: The study found that 3,4,5-tHCA inhibits LPS-induced inflammatory response by increasing SIRT1 expression in human umbilical vein endothelial cells .

Anti-inflammatory Effects on Activated HaCaT Cells

- Application Summary: 3,4,5-tHCA has been shown to exhibit anti-inflammatory activity in activated HaCaT cells .

- Methods of Application: The study investigated the anti-inflammatory activity of 3,4,5-tHCA in a tumor necrosis factor‑α/interferon‑γ (TI) mixture‑stimulated human keratinocyte cell line .

- Results: The results demonstrated that 3,4,5-tHCA may exhibit anti‑inflammatory activity in activated HaCaT cells .

Orientations Futures

Propriétés

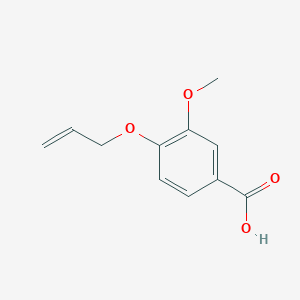

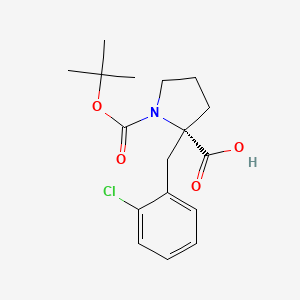

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid | |

CAS RN |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.